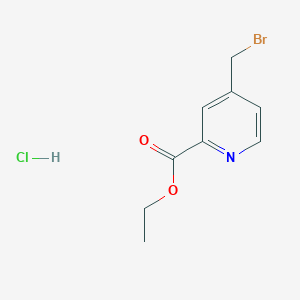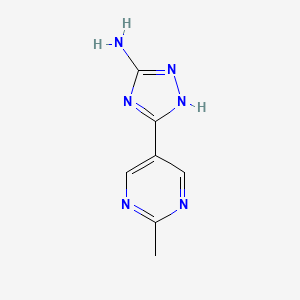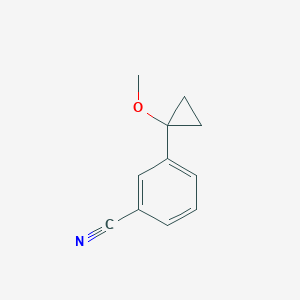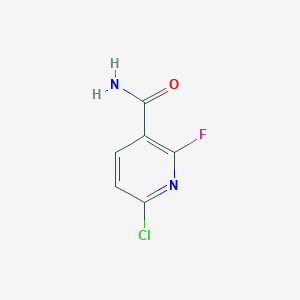
4-(Boc-amino)-5-fluoropicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Boc-amino)-5-fluoropicolinaldehyde is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom attached to a picolinaldehyde structure. The Boc group is commonly used in organic synthesis to protect amino groups from unwanted reactions during multi-step synthesis processes. The presence of the fluorine atom adds unique chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-fluoropicolinaldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to form the Boc-protected compound .
Industrial Production Methods: Industrial production of 4-(Boc-amino)-5-fluoropicolinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Boc-amino)-5-fluoropicolinaldehyde can undergo various chemical reactions, including:
Substitution: The fluorine atom can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4, Zn/HCl
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted derivatives with nucleophiles
Scientific Research Applications
4-(Boc-amino)-5-fluoropicolinaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Boc-amino)-5-fluoropicolinaldehyde involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing the free amino group for further reactions . The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets . The aldehyde group can form covalent bonds with nucleophiles, making it useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
- 4-(Boc-amino)-5-chloropicolinaldehyde
- 4-(Boc-amino)-5-bromopicolinaldehyde
- 4-(Boc-amino)-5-iodopicolinaldehyde
Comparison: 4-(Boc-amino)-5-fluoropicolinaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H13FN2O3 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
tert-butyl N-(5-fluoro-2-formylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)13-5-8(9)12/h4-6H,1-3H3,(H,13,14,16) |
InChI Key |
CCFAJARVMYZQFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC(=C1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



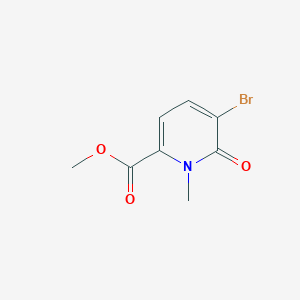
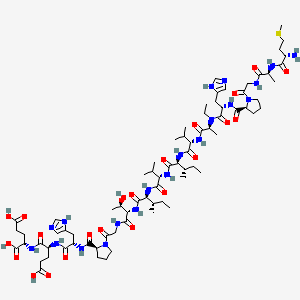
![3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668070.png)
![N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide](/img/structure/B13668071.png)

![3H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B13668075.png)
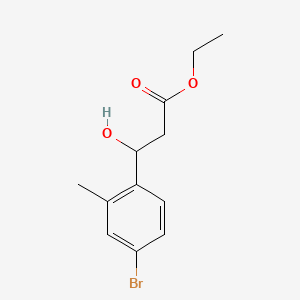
![2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13668079.png)
